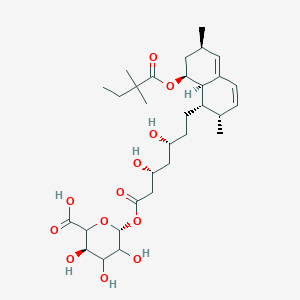
Simvastatin Acyl-beta-D-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Simvastatin Acyl-beta-D-glucuronide (SAG) is a synthetic derivative of the cholesterol-lowering drug simvastatin. It is a prodrug, meaning it is biologically inactive until it is metabolized to its active form, simvastatin acid. SAG has been found to be an effective and safe treatment for hypercholesterolemia, which is a condition characterized by elevated levels of cholesterol in the blood. SAG has also been used in laboratory experiments to study the effects of simvastatin on various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Mediator of Drug-Induced Toxicities
Scientific Field
Application Summary
Acyl glucuronides, including Simvastatin Acyl-beta-D-glucuronide, are studied as potential mediators of drug-induced toxicities . They are reactive drug conjugates that can interact with several biological systems .
Experimental Procedures
The study of acyl glucuronides involves detecting, identifying, and quantifying them in biological fluids and tissues . This is achieved through advanced analytical methodologies .
Results or Outcomes
The role of acyl glucuronides in drug-induced toxicities remains controversial due to the challenges in studying this group of reactive drug conjugates . There is a lack of information on the molecular mechanisms that underlie the toxicity of carboxylic acid-containing drugs and their acyl glucuronide metabolites .
Inhibition of Cytochrome P450 (CYP) 2C8
Scientific Field
Application Summary
The acyl glucuronide of gemfibrozil, a lipid-regulating drug, is known to inhibit cytochrome P450 (CYP) 2C8 . This inhibition results in clinically important drug-drug interactions with drugs metabolized by CYP2C8 .
Experimental Procedures
The study involves understanding how an acyl glucuronide metabolite of a drug interacts in the active site of CYP2C8 and selectively inhibits the enzyme .
Results or Outcomes
The acyl glucuronide of gemfibrozil and clopidogrel, another widely used antiplatelet agent, have demonstrated significant drug-drug interactions with the substrates of CYP2C8 . Current progress in atomic-level understanding mostly involves studying how different drugs bind and undergo oxidation in the active site of CYPs .
Substrate and Inhibitor of Organic Anion Transporters
Application Summary
Acyl glucuronides, including Simvastatin Acyl-beta-D-glucuronide, can serve as both substrates and inhibitors of organic anion transporters . These proteins play an important role in modulating the disposition and excretion of acidic drug conjugates .
Experimental Procedures
The study involves understanding how an acyl glucuronide metabolite of a drug interacts with organic anion transporters and influences their function .
Results or Outcomes
The discovery of the inhibitory effects of acyl glucuronide conjugates on organic anion transporters was unexpected . This finding has implications for the pharmacokinetics and pharmacodynamics of drugs that undergo glucuronidation .
Kinetic Modelling of Acyl Glucuronide Reactivity
Scientific Field
Application Summary
Acyl glucuronides, including Simvastatin Acyl-beta-D-glucuronide, are involved in kinetic modelling studies . These studies aim to understand the reactivity of acyl glucuronides and their role in drug metabolism .
Experimental Procedures
The study involves conducting full kinetic analysis on a series of acyl glucuronide compounds . This includes detecting, identifying, and quantifying them in biological fluids and tissues .
Results or Outcomes
The results of these studies contribute to our understanding of how acyl glucuronides interact with biological molecules . This knowledge can help predict the potential toxicity of drugs that form acyl glucuronides .
Eigenschaften
IUPAC Name |
(3R,6R)-6-[(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O12/c1-6-31(4,5)30(40)41-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(32)13-19(33)14-22(34)42-29-26(37)24(35)25(36)27(43-29)28(38)39/h7-8,11,15-16,18-21,23-27,29,32-33,35-37H,6,9-10,12-14H2,1-5H3,(H,38,39)/t15-,16-,18+,19+,20-,21-,23-,24?,25+,26?,27?,29-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLYTKVVBICSHZ-AWTWTUOQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O[C@@H]3C(C([C@H](C(O3)C(=O)O)O)O)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Simvastatin Acyl-beta-D-glucuronide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,4S,5R)-2-(2-amino-4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1140650.png)
![7-[(3As,4R,6R,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140651.png)

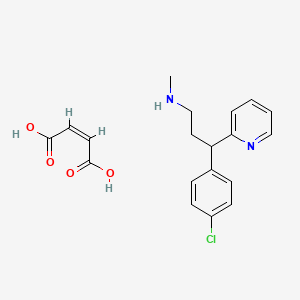
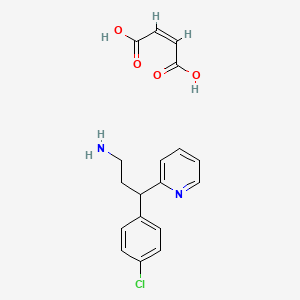

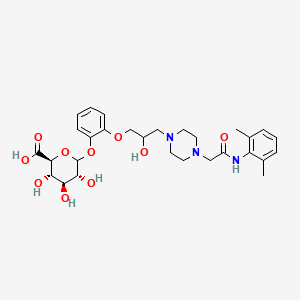
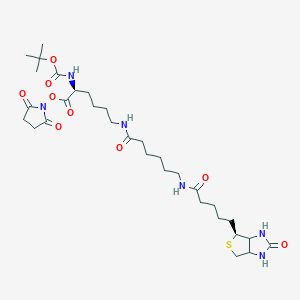
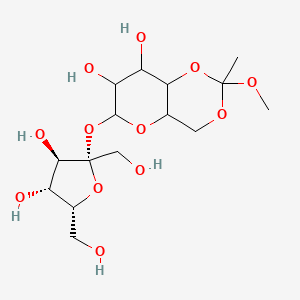
![(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid](/img/structure/B1140662.png)
![(2S,3S,4S,5R,6R)-6-[[4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140664.png)

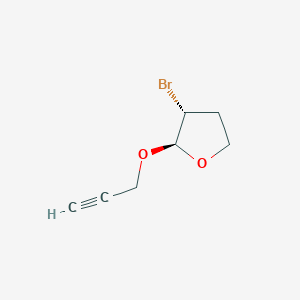
![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)